molecular formula C14H12N4O5 B2788420 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 946312-66-9

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2788420
CAS No.: 946312-66-9
M. Wt: 316.273
InChI Key: JNLRXDKDDOUNQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isoxazole can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Chemical Reactions Analysis

Isoxazole can undergo diverse reactions, including protonation, quaternization, complexation, oxidation, reduction, carbanionic condensations, thermolysis, photolysis, transformations into other heterocyclic ring systems, and reaction with electrophiles, nucleophiles, and Grignard reagents .

Safety and Hazards

The safety data sheet for N-(Isoxazol-5-yl)sulphanilamide suggests that it may cause irritation if inhaled, or if it comes in contact with skin or eyes . In case of exposure, it is recommended to move to fresh air, wash off with soap and plenty of water, and consult a physician .

Future Directions

Isoxazole and its derivatives have significant potential in the field of drug discovery due to their wide spectrum of biological activities . Therefore, it is of prime importance to develop new synthetic strategies and design new isoxazole derivatives based on the most recent knowledge emerging from the latest research . A set of Hsp90 inhibitors comprising N-(isoxazol-5-yl) amides structures presented unique pharmacokinetic characteristics as well as high antitumor activities (both in vitro and in vivo) . This suggests that “N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide” and similar compounds could have promising future applications in cancer therapy.

Properties

IUPAC Name

3,4-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O5/c1-20-9-4-3-8(7-11(9)21-2)12(19)16-14-18-17-13(22-14)10-5-6-15-23-10/h3-7H,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLRXDKDDOUNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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